5-Bromopent-4-YN-1-OL

Description

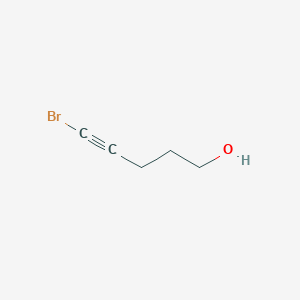

Structure

3D Structure

Properties

IUPAC Name |

5-bromopent-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-4-2-1-3-5-7/h7H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBHKLPMLZCHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#CBr)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530114 | |

| Record name | 5-Bromopent-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55501-48-9 | |

| Record name | 5-Bromopent-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Haloalkynols As Synthetic Intermediates

Haloalkynols, the class of compounds to which 5-Bromopent-4-yn-1-ol belongs, are characterized by the presence of both a halogen and a hydroxyl group, separated by a carbon chain that includes a carbon-carbon triple bond. This arrangement of functional groups makes them exceptionally useful as intermediates in organic synthesis. nih.gov

The alkyne moiety can participate in a wide array of reactions, including cycloadditions and, most notably, transition metal-catalyzed cross-coupling reactions. nih.gov The halogen atom, often a bromine or iodine, serves as an excellent leaving group in these cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. wikipedia.orgnih.gov Simultaneously, the hydroxyl group provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into an ether or ester. This dual reactivity allows for the strategic and often stepwise construction of complex target molecules.

An Overview of Structural Features and Reactivity Potential of 5 Bromopent 4 Yn 1 Ol

5-Bromopent-4-yn-1-ol, with the chemical formula C₅H₇BrO, possesses a linear five-carbon chain. At one end is a primary alcohol (–OH group), and at the other is a bromo-substituted terminal alkyne (–C≡C-Br).

Structural Features: The key structural elements that dictate its reactivity are the sp-hybridized carbons of the alkyne and the polarized carbon-bromine and carbon-oxygen bonds. The carbon-halogen bond in haloalkanes is a focal point for nucleophilic attack, and the acidity of the terminal alkyne proton (in its precursor, 4-pentyn-1-ol) is a key feature in its functionalization. allen.in

Reactivity Potential: The reactivity of this compound can be broadly categorized based on its two primary functional groups:

Reactions at the Bromoalkyne: The bromoalkyne is a prime substrate for various cross-coupling reactions. The most prominent among these is the Sonogashira coupling, where the bromoalkyne reacts with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond. wikipedia.orgnih.govyoutube.com This reaction is exceptionally powerful for the synthesis of conjugated enynes and arylalkynes. google.com The reactivity of the C-Br bond allows for selective coupling, even in the presence of other halides like chlorides. wikipedia.org

Reactions involving the Hydroxyl Group: The primary alcohol at the other end of the molecule can undergo a host of standard transformations. It can be oxidized to form 5-bromopent-4-ynal or 5-bromopent-4-ynoic acid, providing further synthetic handles. Furthermore, it can participate in ether and ester formations.

Intramolecular Reactions: The presence of both a nucleophilic hydroxyl group and an electrophilic carbon attached to the bromine allows for the possibility of intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then displace the bromide via an intramolecular Williamson ether synthesis to form a cyclic ether, such as a substituted tetrahydrofuran (B95107).

A general synthesis for 1-bromoalkynes involves the reaction of the corresponding terminal alkyne with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate. nih.gov Thus, this compound can be readily prepared from its precursor, 4-pentyn-1-ol (B147250). orgsyn.orgchemsrc.com

Historical Context and Evolution of Research on Bromoalkynols

Classical Approaches to Brominated Terminal Alkynols

Traditional methods for the synthesis of brominated terminal alkynols, including 5-bromopent-4-yn-1-ol, often rely on the direct manipulation of precursor molecules using halogenating agents.

Synthesis from Pentynediols and Halogenating Reagents

One established route involves the selective halogenation of a pentynediol. For instance, the synthesis of 5-bromopentan-1-ol (B46803) can be achieved by reacting 1,5-pentanediol (B104693) with 40% hydrobromic acid in benzene. chemicalbook.com This reaction proceeds over 15 hours at a temperature of 70-80°C, resulting in an 89.1% yield of the desired product. chemicalbook.com While this example illustrates the bromination of a saturated diol, a similar principle can be applied to unsaturated diols, with careful control of reaction conditions to prevent unwanted side reactions with the alkyne functionality.

A general approach for the bromination of alcohols involves reagents like phosphorus tribromide (PBr₃) or hydrogen bromide (HBr). These reagents can convert a primary alcohol to the corresponding alkyl bromide. In the context of a pentynediol, regioselectivity would be a key consideration to ensure the desired hydroxyl group is replaced.

Regioselective Bromination of Pentynols

The direct and regioselective bromination of a terminal alkyne in a molecule containing a hydroxyl group, such as 4-pentyn-1-ol (B147250), is a primary method for synthesizing this compound. This transformation can be accomplished using an electrophilic bromine source. N-bromosuccinimide (NBS) is a commonly used reagent for such reactions. nih.govmanac-inc.co.jp The reaction is often carried out in a suitable solvent, and the regioselectivity is typically high, favoring the bromination at the terminal sp-hybridized carbon. nih.govmanac-inc.co.jp

The synthesis of the precursor, 4-pentyn-1-ol, can be achieved through various methods, including the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia, which has been reported to yield the product in the range of 75-85%. orgsyn.orgorgsyn.org Another documented method for preparing 4-pentyn-1-ol is the bromination of 4-penten-1-ol (B13828) followed by dehydrobromination. orgsyn.orgchemicalbook.comchemicalbook.comsmolecule.com

The regioselectivity of bromination using NBS can be influenced by the substrate and reaction conditions. For example, the bromination of activated aromatic compounds with NBS can be highly regioselective, a principle that extends to other molecular systems. researchgate.netresearchgate.net In some cases, the use of a catalyst can enhance the selectivity of the bromination.

Advanced Synthetic Routes Incorporating Metal-Catalyzed Transformations

Modern synthetic chemistry offers powerful tools for the construction of complex molecules, including bromoalkynols. Metal-catalyzed reactions, in particular, provide efficient and selective methods for forming carbon-carbon and carbon-halogen bonds.

Palladium-Catalyzed Coupling Strategies for Alkyne Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be employed to construct the carbon skeleton of bromoalkynols or their precursors. sioc-journal.cnorganic-chemistry.orgacs.org The Sonogashira coupling, for example, is a widely used method for forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. acs.orgacs.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, could be adapted to synthesize precursors to this compound. acs.orgacs.org

Furthermore, palladium catalysis is effective in reactions involving bromoalkynes themselves. For instance, palladium-catalyzed coupling reactions of 1-bromoalkynes with olefins have been developed for the stereoselective synthesis of conjugated enynes. sioc-journal.cn Other palladium-catalyzed transformations of bromoalkynes include their use in the synthesis of substituted pyrroles and indoles, demonstrating their versatility as synthetic intermediates. rsc.orgacs.orgorganic-chemistry.org

| Reaction Type | Catalyst System | Key Features | Reference(s) |

| Sonogashira Coupling | Pd complexes, Cu(I) co-catalyst | Forms C(sp)-C(sp²) bonds. | acs.orgacs.org |

| Coupling of Bromoalkynes and Olefins | Pd(OAc)₂ | Stereoselective synthesis of enynes. | sioc-journal.cn |

| Annulation with Anilines | Pd(OAc)₂ | Synthesis of 2-phenylindoles. | acs.orgorganic-chemistry.org |

Copper-Mediated Coupling Reactions (e.g., Cadiot-Chodkiewicz) Involving Protected this compound Derivatives

The Cadiot-Chodkiewicz coupling is a classic and powerful method for the synthesis of unsymmetrical diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. nih.govalfa-chemistry.comwikipedia.org This reaction is highly relevant to the synthesis of analogues of this compound. In a typical Cadiot-Chodkiewicz coupling, a protected derivative of this compound would serve as the 1-bromoalkyne component. rsc.org The hydroxyl group is generally protected to prevent interference with the reaction.

The reaction mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the diyne product. alfa-chemistry.comwikipedia.org The choice of solvent, base, and ligands can influence the reaction's efficiency and selectivity. rsc.org Recent advancements have even led to the development of iron-catalyzed versions of this coupling. nih.gov

A thesis by Egan (2013) describes a Cadiot-Chodkiewicz coupling to produce a bis-alkyne, highlighting the practical application of this reaction in complex molecule synthesis. gla.ac.uk

Stereoselective and Enantioselective Synthetic Considerations for Related Bromoalkynols

When the bromoalkynol contains a chiral center, stereoselective synthesis becomes a critical consideration. The goal of stereoselective synthesis is to produce a single stereoisomer of a molecule. ethz.chanu.edu.auuzh.ch This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.

For bromoalkynols with a stereocenter, such as those with a hydroxyl group on a chiral carbon, enantioselective methods are required to produce a single enantiomer. This might involve an asymmetric reduction of a ketone precursor to the alcohol, or the use of a chiral catalyst in a coupling reaction that establishes the stereocenter. While specific examples for the stereoselective synthesis of this compound are not prevalent in the literature, the principles of asymmetric synthesis are well-established and could be applied to this target. ethz.chuzh.ch

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The inherent reactivity of the bromoalkyne and hydroxyl functionalities necessitates carefully chosen methods to ensure the integrity and purity of the final product. The primary techniques employed are liquid-liquid extraction, column chromatography, and, for some analogues, distillation.

A typical purification workflow begins after the reaction is deemed complete. The reaction mixture is first quenched, often with an aqueous solution like saturated ammonium (B1175870) chloride (NH₄Cl) or dilute acid, to neutralize reactive species. academie-sciences.fr This is followed by a liquid-liquid extraction procedure. The aqueous mixture is extracted multiple times with an immiscible organic solvent, such as diethyl ether (Et₂O), ethyl acetate (B1210297) (EtOAc), or dichloromethane (B109758) (CH₂Cl₂). academie-sciences.frsci-hub.sersc.org The combined organic layers are then washed with water and brine to remove residual water-soluble impurities and salts. Finally, the organic phase is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. sustech.edu.cnnih.gov

Due to the non-volatile nature of this compound and its close polarity to potential impurities, the most crucial and widely applied purification method is column chromatography. academie-sciences.frsustech.edu.cn Silica (B1680970) gel is the standard stationary phase for purifying alkynols and their derivatives. academie-sciences.fr The choice of eluent (mobile phase) is determined by the polarity of the target compound and its impurities, and is typically a binary mixture of a non-polar solvent (like petroleum ether, heptane, or pentane) and a more polar solvent (like ethyl acetate or diethyl ether). academie-sciences.frsci-hub.sersc.org For instance, the purification of (E)-5-bromopent-4-en-1-ol, an analogue with a double bond, was successfully achieved using silica-gel column chromatography with an 8:1 mixture of petroleum ether and ethyl acetate as the eluent. sci-hub.sersc.org Flash column chromatography is often preferred as it is faster and can provide higher resolution than standard gravity chromatography. academie-sciences.frsustech.edu.cn

For some related, more volatile bromoalkynols, fractional distillation under reduced pressure can be an effective purification method. This technique separates compounds based on differences in their boiling points. The purification of 4-bromobut-2-yn-1-ol, a shorter-chain analogue, has been accomplished with a 65–72% yield via fractional distillation. However, the applicability of this method to this compound may be limited by its higher molecular weight and potential for decomposition at elevated temperatures.

The following table summarizes purification techniques reported for compounds structurally related to this compound, providing insight into the likely effective methods for its isolation.

| Compound | Purification Method | Stationary Phase | Eluent System (v/v) | Observations |

| (E)-5-Bromopent-4-en-1-ol sci-hub.sersc.org | Silica-gel column chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (8:1) | Yielded a colorless oil (86% yield). |

| 4-Bromobut-2-yn-1-ol | Fractional Distillation | Not Applicable | Not Applicable | Yielded 65-72% pure product. |

| General Propargyl Alcohols academie-sciences.fr | Flash column chromatography | Silica Gel | Pentane (B18724) / Diethyl Ether (9:1) | General procedure for related structures. |

| (3-Bromopent-1-yne-1,5-diyl)dibenzene sustech.edu.cn | Flash column chromatography | Silica Gel | Petroleum Ether | Used to purify a related bromoalkyne. |

Reactivity at the Bromine Center

The bromine atom, attached to a sp-hybridized carbon, is the primary site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The carbon-bromine bond in this compound is susceptible to cleavage by nucleophiles. While direct SN2 displacement at an sp-hybridized carbon is generally difficult, reactions can proceed through various pathways depending on the reaction conditions and the nucleophile. For instance, the bromine can act as a leaving group in the presence of suitable nucleophiles. The longer carbon chain in this compound, compared to its shorter-chain analog 4-bromobut-2-yn-1-ol, may lead to reduced reactivity in substitution reactions due to increased steric hindrance.

In some cases, the reaction may proceed through an SN2' mechanism, where the nucleophile attacks the triple bond, leading to a rearranged product. The presence of the hydroxyl group can also influence the reaction outcome, potentially participating in intramolecular reactions. For example, under basic conditions, intramolecular cyclization can occur, leading to the formation of cyclic ethers. stackexchange.comcanterbury.ac.nz

Elimination Reactions to Form Alkenes or Enynes

Under the influence of a strong base, this compound can undergo elimination reactions to form a diene or an enyne. The specific product formed depends on the reaction conditions and the nature of the base used. For instance, treatment with a strong, non-nucleophilic base could favor the elimination of HBr to yield a conjugated enyne.

Reactivity at the Terminal Alkyne Moiety

The terminal alkyne in this compound is a region of high electron density, making it susceptible to a variety of addition and coupling reactions. geeksforgeeks.org

Addition Reactions (Hydrohalogenation, Halogenation, Hydration)

The triple bond of this compound can undergo addition reactions with various reagents. geeksforgeeks.org

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. lumenlearning.com

Halogenation: The addition of halogens, such as bromine (Br₂), across the triple bond leads to the formation of a di- or tetra-halogenated product. lumenlearning.com This reaction typically proceeds through a bromonium ion intermediate. lumenlearning.com

Hydration: In the presence of a mercury catalyst and acid, water can add across the triple bond to form an enol, which then tautomerizes to a more stable ketone. lumenlearning.comlibretexts.org For terminal alkynes like this compound, this reaction typically yields a methyl ketone. libretexts.org Hydroboration-oxidation offers an anti-Markovnikov alternative, yielding an aldehyde. libretexts.org

Cycloaddition Reactions (e.g., [2+2], Diels-Alder with Activated Partners)

The alkyne functionality of this compound can participate in cycloaddition reactions. While [2+2] cycloadditions with simple alkenes are often photochemically driven, reactions with activated partners can proceed under thermal conditions. core.ac.uk The Diels-Alder reaction, a [4+2] cycloaddition, is also a possibility, although the alkyne is generally less reactive as a dienophile than an alkene unless activated by electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the terminal alkyne of this compound is an excellent substrate for these transformations.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is widely used in the synthesis of complex molecules due to its mild reaction conditions. wikipedia.org For example, a derivative of this compound, (E)-5-bromopent-4-en-1-ol, has been utilized in Sonogashira couplings for the synthesis of insect pheromones. rsc.orgrsc.orgresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. beilstein-journals.org While the primary reactive site for the Heck reaction is an alkene, modifications of this reaction can utilize alkynes.

The reactivity of this compound has also been explored in other metal-catalyzed reactions. For instance, gold-catalyzed cycloisomerization of a derivative of this compound has been reported to selectively form α-alkylidene tetrahydrofurans. uniovi.es

Reactivity at the Hydroxyl Group

The primary alcohol moiety of this compound undergoes typical reactions characteristic of alcohols, including conversion to esters and ethers, and oxidation to corresponding aldehydes or carboxylic acids.

The hydroxyl group of this compound and its derivatives can be readily converted into esters through reactions with carboxylic acids or their activated derivatives. Standard esterification conditions, such as reaction with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, are applicable. youtube.comgauthmath.com An example includes the formation of acetate esters, such as 5-bromopent-4-yn-1-yl acetate, which can be prepared by treating the corresponding acetate of pent-4-yn-1-ol with N-bromosuccinimide (NBS) and silver nitrate. nih.gov The hydroxyl group can also react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to form sulfonate esters (tosylates). This reaction is demonstrated in the conversion of the related compound, 3-pentyn-1-ol, to its tosylate derivative. google.com

Etherification of the hydroxyl group is also feasible. While direct examples for this compound are not prevalent in literature, the related compound 4-pentyn-1-ol is used in the synthesis of ethers, such as 3-pent-4-ynyloxy phthalonitrile (B49051). chemicalbook.com This suggests that this compound can be converted to ethers, for example, through a Williamson ether synthesis, by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. However, care must be taken as the bromoalkyne functionality can compete in reactions, especially with nucleophilic or organometallic reagents.

| Reaction Type | Reagent(s) | Product Type | Related Example Compound |

| Esterification | Carboxylic Acid, H⁺ catalyst | Carboxylate Ester | Butyl pentanoate |

| Esterification | Acyl Halide, Base | Carboxylate Ester | 5-Bromopent-4-yn-1-yl acetate nih.gov |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonate Ester | Pent-3-ynyl 4-methylbenzenesulfonate (B104242) google.com |

| Etherification | Alkyl Halide, Strong Base | Ether | 3-Pent-4-ynyloxy phthalonitrile chemicalbook.com |

As a primary alcohol, this compound can be oxidized to either 5-bromopent-4-ynal (an aldehyde) or 5-bromopent-4-ynoic acid (a carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Partial oxidation to the aldehyde requires careful selection of reagents and conditions to prevent over-oxidation to the carboxylic acid. This is typically achieved by using milder oxidizing agents or by removing the volatile aldehyde from the reaction mixture as it forms. snnu.edu.cn A relevant example is the oxidation of the structurally similar 5-(trimethylsilyl)pent-4-yn-1-ol to 5-(trimethylsilyl)pent-4-ynal. rsc.org

Full oxidation to the carboxylic acid is accomplished by using a strong oxidizing agent in excess and often requires heating under reflux to ensure the reaction goes to completion. rsc.org The intermediate aldehyde is formed first and is then subsequently oxidized. snnu.edu.cn

A variety of oxidizing agents can be employed for these transformations, as summarized in the table below.

| Oxidizing Agent | Product from Primary Alcohol | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂, Room Temperature |

| Dess-Martin periodinane (DMP) | Aldehyde | CH₂Cl₂, Room Temperature |

| Swern Oxidation (DMSO, oxalyl chloride, base) | Aldehyde | Anhydrous CH₂Cl₂, Low Temperature (-78 °C) |

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid (with excess oxidant, heat) | Heat under reflux |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Basic, then acidic workup |

| Jones Reagent (CrO₃ / H₂SO₄ / acetone) | Carboxylic Acid | Acetone, 0 °C to Room Temperature |

Intramolecular Cyclization and Rearrangement Pathways

The dual functionality of this compound and its derivatives makes them excellent substrates for intramolecular cyclization reactions, often catalyzed by transition metals. These reactions provide efficient routes to various heterocyclic structures.

Gold catalysts, particularly AuCl, are highly effective in promoting the intramolecular cyclization of this compound derivatives. Research has shown that these substrates undergo a selective 5-exo-dig cyclization under basic conditions to yield α-alkylidene tetrahydrofuran (B95107) derivatives. csic.esuniovi.es This type of cyclization is a favored pathway for alkynols where a five-membered ring can be formed. nih.gov The high affinity of gold(I) for the alkyne moiety facilitates the nucleophilic attack of the hydroxyl group. The presence of the electron-withdrawing bromine atom on the alkyne terminus further favors the 5-exo-dig pathway over other possibilities like a 6-endo-dig cyclization. acs.org

Besides gold, other transition metals are also capable of catalyzing the cycloisomerization of haloalkynols and related systems, leading to a variety of heterocyclic products. The choice of metal catalyst can influence the reaction pathway and the final product structure.

Platinum Catalysis: Platinum tetrachloride (PtCl₂) has been shown to catalyze the cyclization of related 4-bromo-3-yn-1,2-diols, resulting in the formation of γ-butyrolactones. csic.esuniovi.es Platinum catalysts are also known to effect the intramolecular hydroalkoxylation of alkynyl alcohols, which proceeds via the formation of a cyclic enol ether intermediate.

Palladium Catalysis: Palladium complexes can catalyze intramolecular carboalkynylation reactions. For instance, a cyclopentane (B165970) ring can be formed from a non-activated olefin and an alkynyl bromide, demonstrating palladium's utility in forming C-C bonds in a cyclization-alkynylation cascade. core.ac.uk

Rhodium Catalysis: Rhodium catalysts are versatile for various cyclization reactions. They have been used in the arylative cyclization of alkynyl malonates rsc.org and in tandem cyclizations where an initial β-alkylation is followed by a cycloaddition, mediated by rhodium alkynyl and alkenylidene intermediates. scispace.comnih.gov

| Catalyst | Substrate Type | Product Type | Reference |

| AuCl | This compound derivative | α-Alkylidene tetrahydrofuran | csic.esuniovi.es |

| PtCl₄ | 4-Bromo-3-yn-1,2-diol | α,β-Unsaturated γ-butyrolactone | csic.esuniovi.es |

| Pd(0)/phosphine (B1218219) | Non-activated olefin + Alkynyl bromide | Substituted cyclopentane | core.ac.uk |

| Rh(I) | 3-Haloalkyl-1,6-enyne | Fused bicyclic systems | scispace.comnih.gov |

The mechanism of transition metal-catalyzed cyclization of alkynols generally begins with the activation of the carbon-carbon triple bond by the metal catalyst. frontiersin.org The metal's π-acidic character makes the alkyne more electrophilic and susceptible to nucleophilic attack by the pendant hydroxyl group.

In the case of gold-catalyzed 5-exo-dig cyclization , the gold(I) catalyst coordinates to the alkyne. This activation facilitates the intramolecular attack of the hydroxyl oxygen onto the proximal carbon of the alkyne (the C4 carbon), following the 5-exo-dig pattern. This regioselectivity is often controlled by the electronic properties of the alkyne and the ligands on the gold catalyst. acs.orgbeilstein-journals.org For terminal bromoalkynes, the electron-withdrawing nature of the bromine atom favors this specific pathway. The cyclization step results in the formation of a vinyl-gold intermediate, which can then undergo protodeauration (protonolysis of the carbon-gold bond) to release the final α-alkylidene tetrahydrofuran product and regenerate the active catalyst. nih.gov

For other metals like platinum and rhodium , similar principles apply but can lead to different intermediates and products. Platinum-catalyzed reactions can proceed through a straightforward intramolecular hydroalkoxylation to form a cyclic enol ether, which can then be trapped by other reagents in the mixture. Some rhodium-catalyzed tandem reactions are proposed to involve a more complex cycle that includes the formation of a rhodium alkynyl complex, which then rearranges to a rhodium alkenylidene (vinylidene) species prior to the cyclization step. scispace.comnih.gov These mechanistic variations highlight the tunability of transition metal catalysis in the synthesis of complex molecules from functionalized alkynols like this compound.

Hydrofunctionalization Reactions Involving the Alkyne and Bromine Groups

Hydrofunctionalization reactions of this compound represent a powerful strategy for the construction of diverse molecular architectures. The presence of both a nucleophilic hydroxyl group and an electrophilic bromoalkyne within the same molecule allows for intramolecular reactions, leading to the formation of cyclic products. Furthermore, the bromoalkyne can participate in intermolecular additions with various nucleophiles.

Hydroalkoxylation and Hydroarylation Reactions

Intermolecular hydroalkoxylation and hydroarylation of haloalkynes are valuable methods for the synthesis of functionalized vinyl halides. These reactions typically proceed via activation of the alkyne by a transition metal catalyst, followed by nucleophilic attack of an alcohol or an arene.

While the broader class of haloalkynes undergoes intermolecular hydroalkoxylation and hydroarylation, specific studies detailing these reactions with this compound as the substrate are not extensively reported in the reviewed literature. However, general principles from related haloalkynes can provide insight into the expected reactivity. For instance, gold(I) phosphine complexes in the presence of a silver salt co-catalyst are often effective for the hydroalkoxylation of bromoalkynes with alcohols. Similarly, gold-catalyzed hydroarylation of haloalkynes with electron-rich arenes has been documented to yield the corresponding vinyl-aryl bromides.

In the context of this compound, an intermolecular hydroalkoxylation would involve the addition of an external alcohol across the carbon-carbon triple bond, leading to a bromo-enol ether derivative. Correspondingly, a hydroarylation reaction would result in the formation of a (bromo-vinyl)aryl product. The regioselectivity of these additions would be a key aspect to consider, being influenced by the catalyst and reaction conditions.

Tandem Reaction Sequences and Cascade Cyclizations

The most prominently reported reactivity of this compound and its derivatives involves intramolecular cyclization, which can be classified as a tandem reaction or a cascade cyclization. These transformations leverage the proximity of the hydroxyl group to the bromoalkyne, leading to the formation of heterocyclic products.

A key example is the gold-catalyzed cycloisomerization of a derivative of this compound. uniovi.escsic.es This reaction proceeds via a selective 5-exo-dig cyclization, where the hydroxyl group attacks the internal carbon of the alkyne, facilitated by a gold(I) catalyst such as gold(I) chloride (AuCl). uniovi.escsic.es This process occurs under basic conditions and results in the formation of an α-alkylidene tetrahydrofuran derivative. uniovi.escsic.es

The proposed mechanism for this transformation involves the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity. The intramolecular attack of the hydroxyl group then forms a five-membered ring and a vinyl-gold intermediate. Subsequent protonolysis or other terminating steps yield the final product and regenerate the catalyst.

Below is a data table summarizing the key findings for the cyclization of a this compound derivative.

| Substrate | Catalyst | Conditions | Product | Reaction Type | Reference |

| This compound derivative | AuCl | Basic | α-Alkylidene tetrahydrofuran derivative | 5-exo-dig cyclization | uniovi.escsic.es |

This type of tandem hydroalkoxylation/cyclization is a powerful tool for the efficient construction of substituted tetrahydrofurans, which are common structural motifs in many natural products and biologically active molecules. The ability of the bromoalkyne to direct the cyclization and remain in the product as a handle for further functionalization adds to the synthetic utility of this process.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromopent-4-yn-1-ol. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete picture of the compound's connectivity and chemical environment can be established.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the hydroxyl, methylene (B1212753), and alkynyl protons would be expected. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, the protons on the carbon adjacent to the hydroxyl group (C1) would appear at a different chemical shift than the protons on the carbon adjacent to the alkynyl group (C3). Furthermore, the spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon backbone.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| HO-CH ₂- | ~3.7 | Triplet | ~6.0 |

| -CH ₂-CH₂-C≡ | ~1.8 | Quintet | ~6.5 |

| -CH₂-CH ₂-C≡ | ~2.4 | Triplet | ~7.0 |

| -OH | Variable | Singlet | N/A |

Note: The data in this table is predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The sp-hybridized carbons of the alkyne (C4 and C5) would resonate in a characteristic region of the spectrum, distinct from the sp³-hybridized carbons of the methylene groups (C1, C2, and C3).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 1 (-CH₂OH) | ~61.0 |

| C 2 (-C H₂CH₂OH) | ~31.5 |

| C 3 (-C H₂C≡) | ~15.0 |

| C 4 (-C≡C-Br) | ~78.0 |

| C 5 (≡C -Br) | ~40.0 |

Note: The data in this table is predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the protons on C1 and C2, and between the protons on C2 and C3, confirming the methylene chain connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the definitive assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~3.7 ppm would show a correlation to the carbon signal at ~61.0 ppm. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for confirming the connectivity across heteroatoms or non-protonated carbons. In the case of this compound, HMBC would show correlations between the protons on C3 and the alkynyl carbons C4 and C5, as well as between the protons on C1 and C2, and the hydroxyl proton and C1. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₅H₇BrO) with a high degree of confidence, as the measured mass can be distinguished from other ions with the same nominal mass. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ (for ⁷⁹Br) | C₅H₇⁷⁹BrO | 161.9680 |

| [M]⁺ (for ⁸¹Br) | C₅H₇⁸¹BrO | 163.9660 |

Note: The data in this table is based on the theoretical exact masses of the isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of this compound and to confirm its identity. The gas chromatogram would show a single major peak, indicating a high degree of purity, with the retention time being a characteristic property of the compound under the specific GC conditions. The mass spectrum of this peak would then be recorded, showing the molecular ion and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the compound. Common fragmentation pathways for this compound might include the loss of a bromine radical, water, or small neutral molecules from the aliphatic chain. PubChem contains an entry for the GC-MS of the related compound (E)-5-bromopent-2-en-4-yn-1-ol, indicating the utility of this technique for this class of compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features: the hydroxyl group (-OH), the carbon-carbon triple bond (C≡C) of the alkyne, and the carbon-bromine bond (C-Br).

The most prominent feature in the IR spectrum of an alcohol is the hydroxyl group's stretching vibration. This appears as a strong, broad absorption band typically in the region of 3600–3200 cm⁻¹. kau.edu.sa The broadness of the peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

The carbon-carbon triple bond of the bromo-substituted alkyne gives rise to a stretching vibration in the fingerprint region of the spectrum. Unlike terminal alkynes which show a sharp peak around 2100-2140 cm⁻¹, the internal C≡C bond in this compound is expected to absorb in a similar range, typically between 2260 and 2100 cm⁻¹. kau.edu.sa The presence of the bromine atom on the alkyne can influence the intensity and exact position of this peak.

The spectrum also contains characteristic C-H stretching vibrations from the aliphatic methylene (-CH₂) groups, which are observed just below 3000 cm⁻¹. The C-O stretching vibration associated with the primary alcohol typically appears as a strong band in the 1050-1150 cm⁻¹ region. The carbon-bromine (C-Br) single bond stretch is found at lower frequencies, usually in the 600–500 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3600 - 3200 | Alcohol (-OH) | O-H Stretch | Strong, Broad |

| ~2950 | Alkane (-CH₂) | C-H Stretch | Medium to Strong |

| 2260 - 2100 | Alkyne (-C≡C-) | C≡C Stretch | Weak to Medium, Sharp |

| 1150 - 1050 | Primary Alcohol | C-O Stretch | Strong |

| 600 - 500 | Bromoalkane | C-Br Stretch | Medium to Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity. umich.edu Techniques such as Thin Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. umass.edu For this compound, a polar adsorbent like silica (B1680970) gel is used as the stationary phase on a TLC plate. umass.eduacs.org The mobile phase, or eluent, is typically a mixture of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate (B1210297). google.com

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. umass.edu Due to its polarity from the hydroxyl group, this compound will have a moderate retention factor (Rf) that can be modulated by changing the polarity of the eluent. Visualization of the spots on the TLC plate is commonly achieved using a UV lamp (as the conjugated system may show some UV activity) or by staining with a potassium permanganate (B83412) (KMnO₄) solution, which reacts with the alcohol and alkyne functional groups. acs.org

Column Chromatography

For preparative separation and purification, column chromatography is the method of choice. rsc.org This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, most commonly silica gel. rsc.orgsustech.edu.cn The crude reaction mixture containing this compound is loaded onto the top of the column, and the eluent is passed through.

A gradient of solvents, often starting with a nonpolar solvent like hexane or pentane (B18724) and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used to elute the compounds from the column. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that provides high-resolution separation and is used for quantitative purity assessment. For a moderately polar compound like this compound, reversed-phase HPLC is often suitable. rsc.org In this mode, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. rsc.org The compound is detected as it elutes from the column, typically by a UV detector, generating a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration, allowing for precise purity determination. acs.org

Table 2: Typical Chromatographic Conditions for this compound

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| TLC | Silica Gel 60 F₂₅₄ acs.org | Hexane/Ethyl Acetate mixtures google.com | Reaction monitoring, purity check |

| Column | Silica Gel (40-63 µm) acs.org | Gradient of Ethyl Acetate in Hexane/Pentane rsc.org | Preparative purification |

| HPLC | C18 (Reversed-Phase) rsc.org | Acetonitrile/Water gradient rsc.org | High-resolution separation, purity analysis |

Applications of 5 Bromopent 4 Yn 1 Ol in Advanced Organic Synthesis

Precursor to Diverse Heterocyclic Systems

The strategic placement of the hydroxyl and bromoalkyne groups in 5-Bromopent-4-yn-1-ol facilitates its use in cyclization reactions to form a variety of heterocyclic scaffolds. These reactions often proceed with high regioselectivity, leveraging the inherent reactivity of the alkyne and the nucleophilicity of the tethered alcohol or other introduced heteroatoms.

The intramolecular cyclization of this compound derivatives is an effective method for synthesizing oxygen-containing heterocycles. Research has demonstrated that gold catalysts can efficiently mediate the cycloisomerization of these substrates.

Detailed Research Findings:

In one notable study, a derivative of this compound underwent a selective 5-exo-dig cyclization to produce an α-alkylidene tetrahydrofuran (B95107). This transformation was catalyzed by gold(I) chloride (AuCl) under basic conditions, highlighting the utility of gold catalysis in activating the alkyne for nucleophilic attack by the pendant hydroxyl group. While the direct synthesis of γ-butyrolactones from this compound is not prominently documented, related structures such as 4-bromo-3-yn-1-ols are known to undergo gold-catalyzed cyclization to form γ-butyrolactones, suggesting a potential, though underexplored, pathway for derivatives of this compound. tandfonline.com

The utility of this compound extends to the synthesis of nitrogen-containing heterocyclic systems, as demonstrated in the total synthesis of natural products. The compound serves as a key building block for introducing a five-carbon chain that can be elaborated into a heterocyclic ring.

Detailed Research Findings:

The protected form of the compound, ((5-bromopent-4-yn-1-yl)oxy)(tert-butyl)dimethylsilane, has been employed as a key intermediate in the synthesis of the natural product Peramine. researchgate.net In this synthesis, the bromoalkyne fragment is used for N-alkylation of a pyrrole-containing precursor, initiating a sequence of reactions that ultimately forms the complex pyrrolopyrazinone core of the target molecule. tandfonline.comtandfonline.com

Role in the Total Synthesis of Natural Products and Analogues (e.g., pheromone components)

This compound and its derivatives have proven to be crucial starting materials in the stereoselective synthesis of complex natural products. Its structure allows for the introduction of key fragments and subsequent elaboration to achieve the final target molecule.

Detailed Research Findings:

A significant application of a this compound derivative is found in the total synthesis of Peramine, a defensive alkaloid produced by endophytic fungi that deter insect feeding. wm.eduresearchgate.net

While the prompt mentions pheromone components, literature searches reveal that the synthesis of certain insect pheromones, such as those for the cocoa pod borer moth, utilizes the related compound (E)-5-bromopent-4-en-1-ol, an alkene, rather than the alkyne this compound. rsc.orgsci-hub.sersc.orgresearchgate.net

Utilization as a Mechanistic Probe in Enzyme Studies

The unique chemical architecture of this compound, featuring a terminal bromoalkyne, makes it a valuable tool for investigating the intricacies of enzyme mechanisms. Its utility as a mechanistic probe stems from its ability to act as a reactive handle, allowing for the covalent modification of enzyme active sites. This targeted and often irreversible interaction provides a powerful method for identifying and characterizing enzyme targets, as well as elucidating the specific amino acid residues involved in catalysis.

Covalent Labeling of Active Site Residues

The primary mechanism by which this compound functions as a mechanistic probe is through the covalent labeling of nucleophilic residues within the active site of an enzyme. The compound's bromoalkyne moiety is electrophilic in nature and is susceptible to nucleophilic attack from amino acid side chains such as the thiol group of cysteine, the hydroxyl group of serine or threonine, or the imidazole (B134444) group of histidine. This reactivity allows the compound to form a stable, covalent bond with the enzyme, effectively "tagging" the active site.

A notable example that illustrates the principle of using a closely related bromoalkyne for enzyme labeling is the study of aldehyde dehydrogenase 2 (ALDH2), an important enzyme in aldehyde metabolism. In this research, a probe was synthesized using (R)-5-bromopent-1-en-4-yn-3-ol, a compound structurally similar to this compound. This probe was instrumental in identifying ALDH2 as a specific target. rsc.orgrsc.org The study confirmed that the probe molecule covalently modified the enzyme, leading to its inhibition. rsc.orgrsc.org This research underscores the potential of bromoalkynes like this compound to serve as effective tools for identifying and validating enzyme targets through covalent labeling.

Insights into Enzyme Mechanism of Action through Chemical Interaction

The covalent interaction of this compound and similar compounds with an enzyme's active site provides profound insights into its mechanism of action. By identifying the specific amino acid residue that has been covalently modified, researchers can pinpoint critical components of the catalytic machinery. Techniques such as mass spectrometry are employed to analyze the enzyme-probe adduct, allowing for the precise identification of the labeled residue.

The study of ALDH2 with the probe derived from the related (R)-5-bromopent-1-en-4-yn-3-ol demonstrated that the inhibition was irreversible and time-dependent, which is characteristic of covalent inhibitors. rsc.orgrsc.org The kinetic analysis of this inhibition provided valuable data on the affinity of the probe for the enzyme and the rate of the inactivation reaction.

The table below summarizes the kinetic parameters for the inhibition of ALDH2 by a natural product, stipudiol, which was synthesized using (R)-5-bromopent-1-en-4-yn-3-ol as a key building block. rsc.orgrsc.org This data highlights the potency of such compounds in targeting specific enzymes.

| Enzyme | Inhibitor | K_I (μM) | k_inact (h⁻¹) |

| ALDH2 | Stipudiol | 20.32 | 0.57 |

Data from a study on a probe synthesized using a compound structurally related to this compound. rsc.orgrsc.org

The chemical interaction between the bromoalkyne probe and the enzyme active site can also provide information about the spatial arrangement of the active site. The length and flexibility of the carbon chain of this compound influence its ability to access and react with nucleophilic residues. By using a series of probes with varying chain lengths, it is possible to map the topology of the active site.

In essence, the utilization of this compound and its analogs as mechanistic probes offers a powerful chemical approach to understanding enzyme function. The irreversible covalent modification of active site residues allows for the identification of key catalytic amino acids and provides a means to dissect the intricate steps of an enzyme-catalyzed reaction.

Computational and Theoretical Chemistry Studies on 5 Bromopent 4 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5-bromopent-4-yn-1-ol. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2, MP3) are employed to model its structure and electronic properties. mdpi.com These calculations can determine key parameters that govern the molecule's reactivity.

The presence of a bromine atom and a triple bond significantly influences the electronic distribution within this compound. The bromine atom, being highly electronegative, acts as an electron-withdrawing group, which can enhance the acidity of the propargylic hydrogen. This effect is crucial for its participation in metal-catalyzed reactions.

Calculated Molecular Properties of this compound and Related Compounds

This table presents theoretical data for this compound and a related compound, (E)-5-bromopent-2-en-4-yn-1-ol, to illustrate the type of information obtained from computational chemistry software.

| Property | This compound | (E)-5-bromopent-2-en-4-yn-1-ol |

|---|---|---|

| Molecular Formula | C₅H₇BrO | C₅H₅BrO |

| Molecular Weight | 163.01 g/mol | 161.00 g/mol nih.gov |

| IUPAC Name | This compound | (E)-5-bromopent-2-en-4-yn-1-ol nih.gov |

| InChIKey | Not available | OTKVOVFXMSWQFV-HNQUOIGGSA-N nih.gov |

| Canonical SMILES | C(C#CBr)CCO | C(/C=C/C#CBr)O nih.gov |

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų nih.gov |

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is instrumental in mapping the potential energy surfaces of reactions involving this compound. By identifying transition states and reaction intermediates, chemists can predict the most favorable reaction pathways and understand the underlying mechanisms. For instance, in metal-catalyzed cyclization reactions, computational studies can elucidate the energetics of different cyclization modes (e.g., exo-dig vs. endo-dig).

In the context of gold-catalyzed reactions of haloalkynes, DFT calculations have been used to question the involvement of certain intermediates, suggesting alternative pathways such as a gold-π-alkyne complex formation followed by halide migration. uniovi.es For this compound, a selective 5-exo-dig cyclization has been reported to be catalyzed by AuCl under basic conditions, a process that can be modeled computationally to understand the preference for this pathway. uniovi.escsic.es

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds. For example, the calculated IR spectrum can help assign vibrational modes to the functional groups present in this compound, such as the O-H stretch, C≡C stretch, and C-Br stretch.

While specific calculated spectra for this compound are not widely published, methods like Time-Dependent DFT (TD-DFT) are commonly used to simulate electronic spectra for similar organic molecules. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexible alkyl chain of this compound allows for multiple conformations. Conformational analysis, through systematic searches or molecular dynamics (MD) simulations, can identify the most stable conformers and the energy barriers between them. This information is crucial as the reactivity and interaction of the molecule can be conformation-dependent.

MD simulations can also provide insights into the behavior of this compound in solution, modeling its interactions with solvent molecules and its dynamic conformational changes over time. In the study of enzyme-substrate complexes, MD simulations can reveal changes in the binding mode and help identify key residues for protein engineering. researchgate.net

Design and Optimization of Catalytic Systems for this compound Transformations

Theoretical chemistry plays a significant role in the rational design of catalysts for specific transformations of this compound. By modeling the catalytic cycle, researchers can understand the role of different ligands and metal centers, and predict which catalyst systems will be most effective in terms of yield and selectivity.

For haloalkynes in general, various transition metal catalysts, including those based on gold, palladium, and copper, have been developed for a range of reactions such as hydrofunctionalizations and cross-coupling reactions. uniovi.escsic.esacs.org For example, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is a common method for functionalizing alkynes. researchgate.net Computational studies can help in optimizing the ligands and reaction conditions for such transformations involving this compound.

Examples of Catalytic Systems Used for Haloalkyne Transformations

| Catalyst System | Reaction Type | Reference |

|---|---|---|

| AuCl | Cycloisomerization | uniovi.escsic.es |

| AuCl₃ | Cyclization | uniovi.escsic.es |

| PtCl₄ | Cyclization | uniovi.escsic.es |

| Pd(OAc)₂/P(OPh)₃/Cs₂CO₃ | Cyclocarbopalladation/C-H activation | academie-sciences.fr |

Structure Reactivity Relationships and Isomeric Comparisons

Influence of Bromine and Hydroxyl Group Positions on Alkyne Reactivity

The reactivity of the alkyne in 5-Bromopent-4-yn-1-ol is significantly modulated by the attached bromine atom and the distal hydroxyl group. The bromine atom, being highly electronegative, is directly bonded to an sp-hybridized carbon of the alkyne. This has several consequences:

Electronic Effects : The electron-withdrawing nature of the bromine atom reduces the electron density of the alkyne's π-system. This deactivation makes the alkyne less nucleophilic and therefore less reactive towards electrophilic addition compared to unsubstituted alkynes. msu.edu Reactions with electrophiles like halogens or hydrogen halides are consequently more sluggish. msu.edu

Bond Characteristics : The C(sp)-Br bond is shorter and stronger than a C(sp³)-Br bond, making the bromine atom generally unreactive towards standard nucleophilic substitution (Sₙ1/Sₙ2) reactions at the alkyne carbon.

The hydroxyl group at the C-1 position, while separated from the alkyne, can participate in intramolecular reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide ion. This internal nucleophile can attack the alkyne or a derivative formed from it. For instance, in a manner analogous to the intramolecular cyclization of pent-4-en-1-ol with bromine, where a cyclic bromoether is formed, derivatives of this compound could undergo similar ring-forming reactions. doubtnut.comcanterbury.ac.nz The hydroxyl group also provides a site for further functionalization, such as oxidation or esterification, which can create precursors for more complex molecules.

Comparative Analysis with Positional Isomers (e.g., 4-Bromopent-2-yne, 5-Bromopent-2-yne)

Comparing this compound with its positional isomers, where the bromine atom and the alkyne are located at different positions, highlights the profound impact of functional group placement on reactivity. The primary isomers for comparison are 4-Bromopent-2-yne and 5-Bromopent-2-yne.

Key Differences in Isomers:

This compound : Features a bromine on a terminal alkyne (vinyl bromide analog) and a primary alcohol. Its reactivity is dominated by additions to the alkyne and reactions of the alcohol, including potential intramolecular cyclizations.

4-Bromopent-2-yne : The bromine atom is on a secondary carbon adjacent to the alkyne (a propargylic position). This position makes the bromine a good leaving group for nucleophilic substitution reactions. Steric and electronic effects are influenced by the bromine's proximity to the triple bond.

5-Bromopent-2-yne : The bromine is on a primary carbon, separated from the internal alkyne by two methylene (B1212753) groups. It behaves much like a typical primary alkyl bromide, readily undergoing substitution reactions, while the internal alkyne is available for addition reactions.

The following table provides a comparative overview of these isomers.

| Property | This compound | 4-Bromopent-2-yne | 5-Bromopent-2-yne |

| Molecular Formula | C₅H₇BrO | C₅H₇Br | C₅H₇Br |

| Structure | Br-C≡C-CH₂-CH₂-CH₂-OH | CH₃-C≡C-CH(Br)-CH₃ | CH₃-C≡C-CH₂-CH₂-Br |

| Position of Bromine | On sp carbon (vinyl) | On secondary sp³ carbon (propargylic) | On primary sp³ carbon |

| Position of Alkyne | Terminal (C4-C5) | Internal (C2-C3) | Internal (C2-C3) |

| Primary Reactivity | Addition to alkyne, reactions of -OH, intramolecular cyclization | Nucleophilic substitution at C4, addition to alkyne | Nucleophilic substitution at C5, addition to alkyne |

| Susceptibility to Sₙ | Very low at C5 | High at C4 | High at C5 |

This comparison demonstrates that simply changing the location of the bromine atom and removing the hydroxyl group fundamentally alters the primary reaction pathways the molecule will undergo.

Stereochemical Considerations in Reactions of this compound Derivatives

While this compound itself is achiral, its reactions can introduce stereocenters, making stereochemistry a crucial consideration.

Addition to the Alkyne : The addition of reagents across the carbon-carbon triple bond can lead to the formation of alkenes with specific stereochemistry. For example, the halogenation of alkynes with reagents like Br₂ typically proceeds through a bridged bromonium ion intermediate, resulting in anti-addition. duck-il.commasterorganicchemistry.com This would lead to the formation of a trans-(E)-dihaloalkene derivative. Similarly, partial reduction via catalytic hydrogenation using a poisoned catalyst (like Lindlar's catalyst) would result in syn-addition, producing a cis-(Z)-alkene.

Intramolecular Cyclization : If derivatives of this compound undergo intramolecular cyclization, new stereocenters can be created. For instance, an acid-catalyzed reaction of a related epoxy-alcohol, 3,4-epoxypentan-1-ol, leads to the formation of a five-membered cyclic ether with specific stereochemical outcomes depending on the reaction mechanism (A1 vs. A2) and the stereochemistry of the starting epoxide. canterbury.ac.nz A similar cyclization involving the hydroxyl group of a this compound derivative attacking the alkyne could likewise generate stereoisomeric cyclic products, with the stereochemistry controlled by the transition state geometry.

Reactions of Chiral Derivatives : If a stereocenter is already present in a derivative of this compound (e.g., through substitution on the alkyl chain), it can influence the stereochemical outcome of subsequent reactions at the alkyne or hydroxyl group through diastereoselective control.

These considerations are fundamental in synthetic applications where precise control over the three-dimensional structure of the target molecule is required.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 5-Bromopent-4-yn-1-ol and similar bromoalkynes often rely on traditional methods that may involve harsh reagents or generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.

One promising area is the exploration of greener brominating agents to replace harsher alternatives. Additionally, catalytic methods that minimize stoichiometric waste are gaining traction. For instance, the use of palladium catalysts in coupling reactions, while effective, necessitates optimization to improve yields and reduce catalyst loading. researchgate.net Research into alternative, more abundant, and less toxic metal catalysts is an active area of investigation.

The synthesis of related compounds, such as 5-bromopent-1-ene, has highlighted the need for methods that avoid high-cost and toxic solvents and catalysts, a principle that can be extended to the synthesis of this compound. google.com Challenges in scaling up production, such as the use of expensive and hazardous materials like hexamethylphosphoric triamide in some syntheses, underscore the demand for more industrially viable and environmentally benign processes. google.com

A key objective is to devise synthetic routes that are not only high-yielding but also atom-economical, reducing the environmental footprint of the synthesis. This includes the development of one-pot procedures that combine multiple synthetic steps, thereby saving time, resources, and energy.

Exploration of Unprecedented Chemical Transformations

The dual functionality of this compound offers a rich landscape for exploring novel chemical reactions. The presence of both a nucleophilic hydroxyl group and an electrophilic bromoalkyne moiety within the same molecule allows for a variety of intramolecular and intermolecular transformations.

Future research will likely focus on leveraging this dual reactivity to construct complex molecular architectures. For example, the compound can serve as a precursor in cascade reactions, where a single synthetic operation triggers a series of bond-forming events. Gold-catalyzed cycloisomerization of derivatives of this compound has been shown to produce α-alkylidene tetrahydrofurans, demonstrating the potential for intramolecular cyclization. uniovi.es

The bromoalkyne unit is a versatile handle for a range of coupling reactions, including the Sonogashira, Cadiot-Chodkiewicz, and Suzuki-Miyaura cross-coupling reactions. researchgate.net Investigating the reactivity of this compound in these and other coupling protocols with a wider array of coupling partners will continue to be a fruitful area of research. The hydroxyl group, on the other hand, can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, further expanding the synthetic utility of this scaffold.

Moreover, the alkyne functionality can participate in cycloaddition reactions, offering a pathway to various heterocyclic and carbocyclic systems. The development of new catalytic systems to control the regio- and stereoselectivity of these transformations is a key research goal.

Advanced Applications in Supramolecular Chemistry and Materials Science (as a precursor to specialized monomers or ligands)

The unique structure of this compound makes it an attractive precursor for the synthesis of specialized monomers and ligands for applications in supramolecular chemistry and materials science.

In supramolecular chemistry, the rigid alkyne unit can be incorporated into macrocycles and other host-guest systems. unipr.itliverpool.ac.uk The ability to functionalize both ends of the molecule allows for the construction of elaborate supramolecular architectures with tailored recognition properties. For instance, the terminal alkyne can be used in "click chemistry" reactions to attach the molecule to larger scaffolds or surfaces. mdpi.com

As a monomer precursor, this compound can be polymerized through either the alkyne or the alcohol functionality. The resulting polymers would possess pendant functional groups that could be further modified, leading to materials with tunable properties. The bromoalkyne moiety, for example, could be converted to other functional groups post-polymerization, allowing for the creation of functional materials for applications in areas such as electronics, sensing, and catalysis.

The development of ligands for catalysis is another promising application. The ability to introduce both a coordinating group (via the alcohol) and a sterically or electronically tunable substituent (via the bromoalkyne) makes this compound a versatile platform for ligand design. These ligands could find use in a variety of transition metal-catalyzed reactions, potentially leading to improved catalytic activity and selectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant trend in modern chemical research. soton.ac.uk Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher throughput. soton.ac.uk

For the synthesis of this compound, a continuous-flow reactor could enable precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purities. This approach is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, can be used to rapidly screen a wide range of reaction conditions and explore the synthesis of a library of this compound derivatives. This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones.

The data generated from these automated experiments can be used to build predictive models for reaction outcomes, further enhancing the efficiency of the synthetic process. The combination of flow chemistry and automated synthesis has the potential to revolutionize the way this compound and other valuable chemical intermediates are produced.

Computational Design of Functional Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the design of new molecules with specific properties. In the context of this compound, computational methods can be used to design functional derivatives with enhanced reactivity or selectivity for specific applications.

By using quantum mechanical calculations, it is possible to predict the electronic and steric properties of different derivatives and to model their behavior in various chemical reactions. This information can be used to identify promising candidates for synthesis and experimental testing. For example, computational studies could be used to design derivatives with altered electronic profiles to favor specific reaction pathways or to introduce steric bulk to control regioselectivity.

Molecular docking simulations can be employed to design derivatives of this compound that bind to the active sites of enzymes or receptors with high affinity and selectivity. This approach is particularly relevant for the development of new therapeutic agents or biological probes.

The integration of computational design with experimental synthesis and testing creates a powerful feedback loop that can accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Q & A

Q. What synthetic methodologies are recommended for producing 5-Bromopent-4-YN-1-OL with high purity and yield?

- Methodological Answer : The synthesis of this compound typically involves bromination of a pentynol precursor under controlled conditions. Key steps include:

- Precursor Preparation : Start with pent-4-yn-1-ol and employ regioselective bromination using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., THF or DMF) .

- Reaction Optimization : Monitor reaction temperature (typically 0–25°C) to avoid side reactions such as alkyne polymerization. Use TLC or GC-MS to track progress .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted brominating agents. Confirm purity via NMR (¹H, ¹³C) and elemental analysis .

- Critical Parameters : Solvent choice affects reaction kinetics; anhydrous conditions prevent hydrolysis. Document all steps in supplementary materials for reproducibility .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify alkyne protons (δ ~1.9–2.1 ppm) and bromine-induced deshielding in adjacent carbons. Compare with literature for structural validation .

- IR Spectroscopy : Confirm -OH (3200–3600 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups .

- Elemental Analysis : Verify C, H, Br, and O percentages within ±0.4% of theoretical values .

- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect trace impurities .

Q. How should researchers address the compound’s stability during storage and experimental use?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent photodegradation and moisture absorption .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via NMR or HPLC. Report decomposition products in supplementary data .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms involving this compound be systematically resolved?

- Methodological Answer :

- Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature) to identify dominant pathways .

- Computational Modeling : Use DFT calculations to evaluate transition states and intermediate stability. Cross-validate with experimental kinetic isotope effects (KIEs) .

- Isotopic Labeling : Track ¹³C or ²H in key positions to elucidate mechanistic steps (e.g., SN2 vs. radical pathways) .

- Meta-Analysis : Systematically review literature using Boolean operators (AND/OR) in databases like PubMed or SciFinder to identify methodological discrepancies .05 文献检索Literature search for meta-analysis02:58

Q. What experimental design principles ensure reproducibility in studies utilizing this compound?

- Methodological Answer :

- Detailed Protocols : Include exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk line for air-sensitive steps) .

- Open Data Practices : Share raw spectral data, chromatograms, and computational input files in repositories like Zenodo or Figshare .

- Control Experiments : Replicate key steps (e.g., bromination) with alternative reagents (e.g., Br₂ vs. NBS) to confirm generality .

Q. How can researchers integrate computational chemistry with experimental data to study this compound’s reactivity?

- Methodological Answer :

- Multi-Scale Modeling :

Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.

DFT Calculations : Optimize geometries (B3LYP/6-31G*) and calculate thermodynamic parameters (ΔG, ΔH) .

- Experimental Validation : Compare computed NMR chemical shifts with experimental data using root-mean-square deviation (RMSD) analysis .

- Machine Learning : Train models on reaction outcomes (e.g., yield, selectivity) using descriptors like electrophilicity index or solvent polarity .

Data Presentation Guidelines

- Tabulate Key Data : Use standardized tables for spectral assignments (e.g., NMR peaks, IR bands) and reaction conditions (e.g., temperature, catalyst loading) .

- Supplementary Materials : Include raw data, synthetic protocols, and computational details in machine-readable formats (e.g., .csv, .xyz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.